molecular formula C14H20N2O2 B12310551 4-(aminomethyl)-N-methyl-N-(tetrahydro-2H-pyran-4-yl)benzamide

4-(aminomethyl)-N-methyl-N-(tetrahydro-2H-pyran-4-yl)benzamide

Cat. No.: B12310551
M. Wt: 248.32 g/mol
InChI Key: OIUNKLNUQPSUHO-UHFFFAOYSA-N
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Description

4-(aminomethyl)-N-methyl-N-(tetrahydro-2H-pyran-4-yl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core with an aminomethyl group and a tetrahydro-2H-pyran-4-yl substituent, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)-N-methyl-N-(tetrahydro-2H-pyran-4-yl)benzamide typically involves multiple steps. One common method includes the reaction of tetrahydro-2H-pyran-4-ylmethanamine with a benzoyl chloride derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process often includes purification steps such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(aminomethyl)-N-methyl-N-(tetrahydro-2H-pyran-4-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

4-(aminomethyl)-N-methyl-N-(tetrahydro-2H-pyran-4-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-N-methyl-N-(tetrahydro-2H-pyran-4-yl)benzamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the benzamide core can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(aminomethyl)tetrahydro-2H-pyran-4-ylmethanol
  • 4-aminotetrahydropyran

Uniqueness

Compared to similar compounds, 4-(aminomethyl)-N-methyl-N-(tetrahydro-2H-pyran-4-yl)benzamide is unique due to its benzamide core, which provides additional sites for chemical modification and interaction with biological targets. This makes it a valuable compound for developing new therapeutic agents and biochemical tools .

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

4-(aminomethyl)-N-methyl-N-(oxan-4-yl)benzamide

InChI

InChI=1S/C14H20N2O2/c1-16(13-6-8-18-9-7-13)14(17)12-4-2-11(10-15)3-5-12/h2-5,13H,6-10,15H2,1H3

InChI Key

OIUNKLNUQPSUHO-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCOCC1)C(=O)C2=CC=C(C=C2)CN

Origin of Product

United States

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